2-Oxo-2-phenylethyl 1-(phenylsulfonyl)piperidine-4-carboxylate
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Overview
Description
2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a phenylethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Esterification: The final step involves the esterification of the piperidine carboxylate with 2-oxo-2-phenylethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester moiety may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE: Unique due to its specific substitution pattern and potential biological activity.
2-OXO-2-PHENYLETHYL 1-(METHYLSULFONYL)-4-PIPERIDINECARBOXYLATE: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PYRROLIDINECARBOXYLATE: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H21NO5S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
phenacyl 1-(benzenesulfonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C20H21NO5S/c22-19(16-7-3-1-4-8-16)15-26-20(23)17-11-13-21(14-12-17)27(24,25)18-9-5-2-6-10-18/h1-10,17H,11-15H2 |
InChI Key |
UPVIOKLIYHNYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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